2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate
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Overview
Description
2,3-Dihydroxypropyl icosanoate is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol . It is functionally related to an icosanoic acid .
Synthesis Analysis
A highly efficient synthesis of enantiomerically pure (S) and ®-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed with good overall yields in a two-step process . The key step involves the ring opening of the chiral epoxide with a nitrogen heterocyclic carbene (NHC) and further rearrangement to chiral N-(2,3-dihydroxypropyl)arylamides in high yields and enantioselectivity .Molecular Structure Analysis
The molecular structure of a similar compound, 2,3-Dihydroxypropyl icosanoate, includes a molecular formula of C23H46O4 .Chemical Reactions Analysis
The inhibiting activity of 3 sets of organic compounds ([2-[(2,3-dihydroxypropyl)-sulfanyl]-N-octylacetamide (DSO), 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide (DSD) and 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD)) were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-Dihydroxypropyl icosanoate, include a molecular weight of 386.6 g/mol .Scientific Research Applications
Biocatalysis and Agricultural Biotechnology
Research on Pleurotus ostreatus demonstrates its ability to mediate biotransformation with enoate reductase activity towards various substrates, leading to the production of saturated ketones and alcohols with significant chemoselectivity and enantioselectivity. This showcases the potential of fungal enzymes in organic synthesis, which could be relevant for the modification or synthesis of complex organic compounds such as the one (Skrobiszewski et al., 2013).
Chemistry of Materials
The study by Brandhuber et al. on glycol-modified silanes in synthesizing silica monoliths with hierarchical porosity points to the versatility of organic compounds in creating structured materials. This research highlights the use of organic-inorganic hybrid materials for applications ranging from catalysis to drug delivery, potentially including the synthesis or modification of complex molecules like the one specified (Brandhuber et al., 2005).
Biomacromolecules
Polyhydroxyalkanoates (PHAs) are discussed by Misra et al. for their potential in biomedical applications, emphasizing the diversity and biodegradability of this class of polymers. The paper's focus on combining PHAs with inorganic phases for improved mechanical properties and bioactivity might offer insights into the broader context of designing complex organic compounds for specific functions (Misra et al., 2006).
Dalton Transactions
The selective binding capabilities of tetrakis(diisopropyl amide) substituted norbornadiene and quadricyclane for barium ions, as reported by Winkler et al. , illustrate the specificity that can be achieved through organic synthesis. This underscores the importance of structural design in organic compounds for applications in ion recognition and separation, potentially relevant to the synthesis or interaction studies of the compound (Winkler et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O14/c37-19-27(43)14-12-10-8-6-4-2-1-3-5-7-9-11-13-26(15-28(44)20-38)33(16-29(45)21-39)34(17-30(46)22-40)35(18-31(47)23-41)36(49)50-25-32(48)24-42/h5,7,26-35,37-48H,1-4,6,8-25H2/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRMBHOCCUQAG-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C/CCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5463919 | |
CAS RN |
9007-48-1 |
Source
|
Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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